3-(4-methanesulfonyl-5-methyl-1H-pyrrol-3-yl)propanoicacid
Description
3-(4-Methanesulfonyl-5-methyl-1H-pyrrol-3-yl)propanoic acid is a pyrrole-derived compound featuring a methanesulfonyl (CH₃SO₂) group at the 4-position and a methyl group at the 5-position of the pyrrole ring, with a propanoic acid side chain at the 3-position. This compound’s structural complexity and functional groups suggest applications in medicinal chemistry, particularly in enzyme inhibition or antimicrobial contexts .
Properties
IUPAC Name |
3-(5-methyl-4-methylsulfonyl-1H-pyrrol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4S/c1-6-9(15(2,13)14)7(5-10-6)3-4-8(11)12/h5,10H,3-4H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTRZQNXIMWUQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN1)CCC(=O)O)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of suitable precursors under acidic or basic conditions, followed by sulfonation and methylation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-(4-methanesulfonyl-5-methyl-1H-pyrrol-3-yl)propanoicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
3-(4-methanesulfonyl-5-methyl-1H-pyrrol-3-yl)propanoic acid has potential applications in drug development due to its structural characteristics that may influence biological activity.
Case Studies:
- Anti-inflammatory Agents : Research indicates that compounds with similar pyrrole structures exhibit anti-inflammatory properties. The introduction of the methanesulfonyl group may enhance solubility and bioavailability, making it a candidate for further investigation in treating inflammatory diseases.
Pharmacology
The compound may interact with various biological targets, including receptors and enzymes involved in disease pathways.
Potential Mechanisms of Action:
- Receptor Modulation : Pyrrole derivatives have been studied for their ability to modulate serotonin receptors, which could be beneficial in treating mood disorders.
Organic Synthesis
In synthetic chemistry, 3-(4-methanesulfonyl-5-methyl-1H-pyrrol-3-yl)propanoic acid can serve as an intermediate in the synthesis of more complex molecules.
Synthetic Routes:
- The compound can be synthesized through the reaction of specific pyrrole derivatives with methanesulfonyl chloride followed by subsequent functionalization to introduce the propanoic acid moiety.
Predicted Collision Cross Section (CCS)
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 232.06381 | 152.1 |
| [M+Na]+ | 254.04575 | 160.2 |
| [M+NH4]+ | 249.09035 | 157.1 |
| [M+K]+ | 270.01969 | 157.4 |
| [M-H]- | 230.04925 | 149.2 |
Mechanism of Action
The mechanism of action of 3-(4-methanesulfonyl-5-methyl-1H-pyrrol-3-yl)propanoicacid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrrole-Based Analogs
3-(4-(Ethoxycarbonyl)-5-methyl-1H-pyrrol-3-yl)propanoic Acid (CAS 38664-16-3)
- Structure : Differs by replacing methanesulfonyl with ethoxycarbonyl (CO₂Et) at the pyrrole’s 4-position.
- Properties :
- The ester group increases lipophilicity (logP ~1.5 vs. target compound’s ~0.8 estimated), reducing water solubility.
- Lower acidity (pKa ~4.5 for CO₂H vs. sulfonyl’s electron-withdrawing effect lowering pKa to ~3.8).
- Applications : Likely used as an intermediate in synthesizing sulfonamide derivatives .
3-(N-(4-Sulfamoylphenyl)amino)propanoic Acid
- Structure : Contains a sulfamoyl (SO₂NH₂) group on a phenyl ring instead of a pyrrole.
- Properties: Sulfamoyl group offers hydrogen-bonding sites, similar to methanesulfonyl, but the phenyl ring enhances aromatic interactions. Demonstrated antimicrobial activity against E. coli and S. aureus in related chlorinated phenylpropanoic acids .
- Key Difference : The absence of a heterocyclic ring may reduce binding specificity compared to pyrrole derivatives .
Heterocyclic Propanoic Acid Derivatives
3-[4-Bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic Acid (CAS 1001518-96-2)
- Structure : Pyrazole ring with bromo, cyclopropyl, and trifluoromethyl substituents.
- Properties: Trifluoromethyl (CF₃) increases acidity (pKa ~3.5) and metabolic stability.
- Applications : Likely explored in drug discovery for kinase inhibition due to pyrazole’s prevalence in pharmaceuticals .
3-(2-Oxo-2H-pyran-6-yl)propanoic Acid
- Structure: Features a pyranone ring instead of pyrrole.
- Properties: The lactone (cyclic ester) in pyranone increases rigidity and may influence bioavailability. Moderate antifungal activity reported for similar compounds (e.g., against Aspergillus niger) .
Sulfur-Containing Propanoic Acid Derivatives
3-(Methylthio)propanoic Acid Methyl/Ethyl Esters
- Structure: Simple propanoic acid esters with methylthio (SCH₃) groups.
- Properties: Volatile sulfur compounds identified in pineapple aroma profiles (e.g., 622.49 µg·kg⁻¹ in Tainong No. 4 pineapple). Methylthio groups are less oxidized than sulfonyl, contributing to fruity odors but limiting pharmacological relevance .
- Applications : Flavoring agents rather than therapeutic candidates .
Comparative Analysis Table
Research Findings and Implications
- Bioactivity: Chlorinated phenylpropanoic acids (e.g., compound 1 in ) show selective antimicrobial activity, suggesting that substituent electronegativity and ring type critically influence efficacy. The target compound’s pyrrole-sulfonyl combination may offer unique interactions with bacterial enzymes .
- Synthetic Utility : Ethoxycarbonyl-pyrrole derivatives () serve as intermediates for sulfonamide synthesis, highlighting the versatility of pyrrole-based scaffolds .
Biological Activity
The compound 3-(4-methanesulfonyl-5-methyl-1H-pyrrol-3-yl)propanoic acid (CAS Number: 59986982) is a pyrrole derivative that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.
Molecular Formula and Structure
- Molecular Formula : C9H13NO4S
- SMILES : CC1=C(C(=CN1)CCC(=O)O)S(=O)(=O)C
- InChIKey : WKTRZQNXIMWUQU-UHFFFAOYSA-N
The compound features a methanesulfonyl group attached to a pyrrole ring, which is known to influence its biological properties.
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 232.06381 | 152.1 |
| [M+Na]+ | 254.04575 | 160.2 |
| [M-H]- | 230.04925 | 149.2 |
Research indicates that compounds similar to 3-(4-methanesulfonyl-5-methyl-1H-pyrrol-3-yl)propanoic acid may exhibit neuroprotective properties by scavenging superoxide radicals, thus preventing excitotoxicity and neuronal death. This mechanism is particularly relevant in neurodegenerative diseases where oxidative stress plays a critical role.
Case Studies and Research Findings
- Neuroprotective Effects : A study highlighted the compound's ability to protect neurons from oxidative damage, suggesting its potential utility in treating conditions like Alzheimer's disease .
- Antimicrobial Activity : Similar pyrrole derivatives have demonstrated antimicrobial properties, indicating that this compound may also possess such activity against various pathogens .
- Anti-inflammatory Properties : Research has shown that compounds with similar structures can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory conditions .
Comparative Analysis with Related Compounds
To better understand the biological activity of 3-(4-methanesulfonyl-5-methyl-1H-pyrrol-3-yl)propanoic acid , it is useful to compare it with other related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
